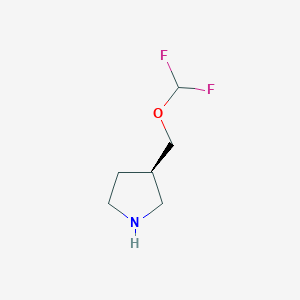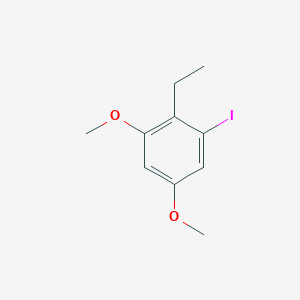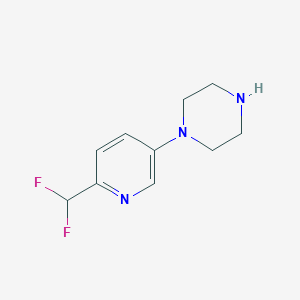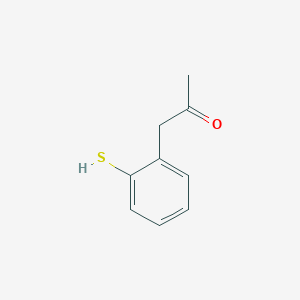
(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 3,5-dimethylbenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The phenyl ring can engage in hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid can be compared with other similar compounds, such as:
(S)-2-Amino-2-phenylacetic acid: Lacks the methyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
(S)-2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl group at the 4 position, affecting its steric and electronic properties.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
YDZDSCDHEYQPSA-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@@H](C(=O)O)N)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)








![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)


![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
